molecular formula C14H12O B160227 4-Acetylbiphenyl CAS No. 92-91-1

4-Acetylbiphenyl

Cat. No. B160227
M. Wt: 196.24 g/mol
InChI Key: QCZZSANNLWPGEA-UHFFFAOYSA-N
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Patent
US07982064B2

Procedure details

According to General Procedure A, a mixture of 4-chloroacetophenone (65 μL, 0.50 mmol), phenylboronic acid (91 mg, 0.75 mmol), CsF (228 mg, 1.50 mmol), Pd(OAc)2 (2 mg, 0.01 mmol) and ligand 12f (8 mg, 0.02 mmol) in 1,4-dioxane (2.5 mL) was heated to reflux, cooled and filtered. After evaporation of the solvent, recrystallization from hexane containing a small amount of EtOAc gave 51b (86 mg, 88%) as colorless crystals. 1H NMR (300 MHz, CDCl3) δ 8.05 (d, 2H, J=8.4 Hz), 7.69 (d, 2H, J=8.4 Hz), 7.63 (d, 2H, J=7.2 Hz), 7.50-7.40 (m, 3H), 2.64 (s, 3H); 13C NMR (75.5 MHz, CDCl3) δ 197.7, 145.8, 139.8, 135.8, 128.93, 128.89, 128.2, 127.24, 127.20, 26.6.
Quantity
65 μL
Type
reactant
Reaction Step One
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7](Cl)=[CH:6][CH:5]=1)=[O:3].[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[F-].[Cs+]>O1CCOCC1.CC([O-])=O.CC([O-])=O.[Pd+2].C1(P(C2C=CC=CC=2)C2[C-](N(C)C)C=CC=2)C=CC=CC=1.[CH-]1C=CC=C1.[Fe+2]>[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:6][CH:5]=1)=[O:3] |f:2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
65 μL
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
91 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
228 mg
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
8 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C=1[C-](C=CC1)N(C)C)C1=CC=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, recrystallization from hexane containing a small amount of EtOAc

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 86 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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